1-(4-Isopropylpyridin-2-yl)ethanone
Overview
Description
1-(4-Isopropylpyridin-2-yl)ethanone is a chemical compound with the molecular formula C10H13NO. It is known for its distinctive grassy green leafy aroma with violet notes . This compound is primarily used as a flavoring agent in the food industry .
Biochemical Analysis
Biochemical Properties
It is known that it has a molecular weight of 163.221 mg/mol . It is practically insoluble in water but soluble in ethanol
Cellular Effects
It is known that the compound is non-toxic
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 245-247°C
Preparation Methods
The preparation of 1-(4-Isopropylpyridin-2-yl)ethanone involves several synthetic routes. One common method includes the use of 2-pyridinecarboxylic acid as a raw material. The process involves chlorination, followed by a reaction with malonic acid dialkyl ester, and finally, a reflux reaction with a mixture of water, organic acid, and inorganic acid . This method is known for its simplicity, mild conditions, and high yield.
Chemical Reactions Analysis
1-(4-Isopropylpyridin-2-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetic acid, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine derivatives, while reduction can yield different substituted pyridines.
Scientific Research Applications
1-(4-Isopropylpyridin-2-yl)ethanone has several scientific research applications. It is used in the study of flavor compounds and their effects on food products . Additionally, it is utilized in the synthesis of bioactive molecules and pharmaceuticals . Its unique aroma profile makes it valuable in the fragrance industry as well .
Mechanism of Action
The mechanism of action of 1-(4-Isopropylpyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. As a flavoring agent, it binds to olfactory receptors, triggering a sensory response that contributes to its distinctive aroma . In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-Isopropylpyridin-2-yl)ethanone can be compared with other similar compounds such as 2-Acetyl-4-isopropenylpyridine and 4-Acetyl-2-isopropenylpyridine . These compounds share similar structural features but differ in their specific functional groups and properties. The unique combination of acetyl and isopropyl groups in this compound contributes to its distinctive aroma and flavor profile, setting it apart from its analogs .
Properties
IUPAC Name |
1-(4-propan-2-ylpyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWJDKYNJXZATRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40162212 | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow clear liquid; grassy green leafy aroma with violet notes | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.992-0.994 | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
142896-09-1 | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-4-isopropylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40162212 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYL-4-ISOPROPYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRF96H7XWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2-acetyl-4-isopropylpyridine in spearmint oil?
A1: The identification of 2-acetyl-4-isopropylpyridine, along with ten other new pyridine derivatives, contributes to a deeper understanding of the chemical composition of spearmint oil []. This finding is particularly relevant as spearmint oil is widely used in food flavorings and fragrances. Further research on the specific properties and potential biological activities of 2-acetyl-4-isopropylpyridine could lead to new applications or enhance our understanding of the plant's properties.
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